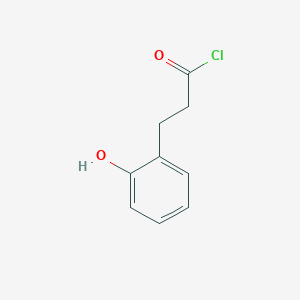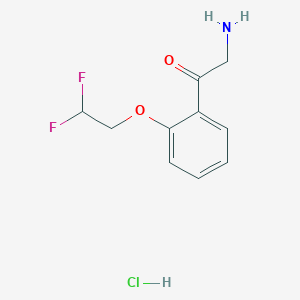
2-(2,2-Difluoroethoxy)phenacylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroethoxy)phenacylamine hydrochloride is a fluorinated organic compound with the molecular formula C10H13ClF2NO. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a difluoroethoxy group attached to a phenacylamine backbone, and it is commonly used in research and development due to its reactivity and selectivity.
Méthodes De Préparation
The synthesis of 2-(2,2-Difluoroethoxy)phenacylamine hydrochloride typically involves multiple steps, starting with the preparation of the difluoroethoxy precursor. One common synthetic route includes the reaction of 2,2-difluoroethanol with a suitable phenacylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(2,2-Difluoroethoxy)phenacylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound is also prone to nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2-(2,2-Difluoroethoxy)phenacylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is utilized in the production of specialty chemicals and advanced materials, where its unique properties contribute to the performance of the final products.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluoroethoxy)phenacylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action may include inhibition or activation of enzymatic activity, receptor binding, and subsequent signal transduction processes.
Comparaison Avec Des Composés Similaires
2-(2,2-Difluoroethoxy)phenacylamine hydrochloride can be compared with other similar compounds, such as:
- 2-(2,2-Difluoroethoxy)benzylamine hydrochloride
- 2-(2,2-Difluoroethoxy)phenethylamine hydrochloride
- 2-(2,2-Difluoroethoxy)aniline hydrochloride
These compounds share the difluoroethoxy group but differ in their core structures, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and selectivity.
Propriétés
Formule moléculaire |
C10H12ClF2NO2 |
|---|---|
Poids moléculaire |
251.66 g/mol |
Nom IUPAC |
2-amino-1-[2-(2,2-difluoroethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c11-10(12)6-15-9-4-2-1-3-7(9)8(14)5-13;/h1-4,10H,5-6,13H2;1H |
Clé InChI |
GEPKQBBOISJDBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CN)OCC(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)
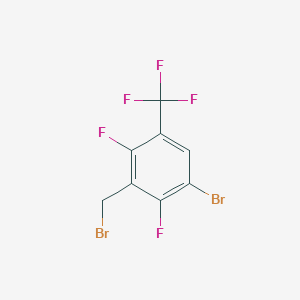
![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12860564.png)

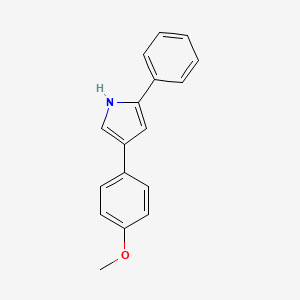
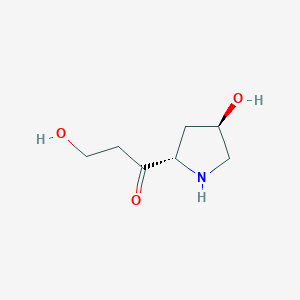
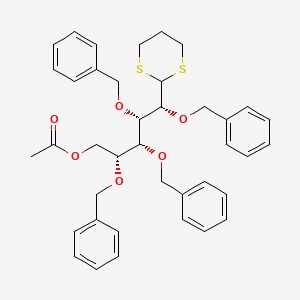

![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)

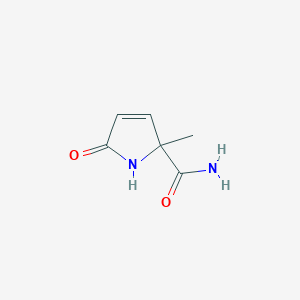
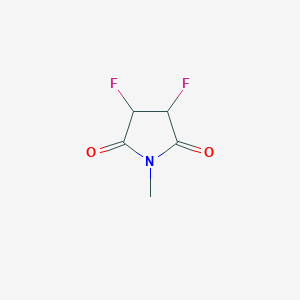
![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)
